molecular formula TiSi2<br>Si2Ti B078298 Disiliciure de titane CAS No. 12039-83-7

Disiliciure de titane

Numéro de catalogue B078298
Numéro CAS: 12039-83-7
Poids moléculaire: 104.04 g/mol
Clé InChI: DFJQEGUNXWZVAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Synthesis Analysis

TiSi₂ is synthesized through various methods, including the interdiffusion of titanium and silicon layers, self-propagating high-temperature synthesis (SHS), and cold fusion of silicon and titanium nanopowders. One approach involves the formation of TiSi₂ by thermal annealing of amorphous Si/Ti multilayers deposited on monocrystalline silicon, showcasing the influence of bilayer Si/Ti thickness ratio on film properties (Nassiopoulos et al., 1992). Additionally, the "chemical oven" enhanced self-propagating combustion method has been employed for TiSi₂ synthesis, indicating a solid-liquid mechanism dominant in the formation process due to high combustion temperatures (Xu & Li, 2010).

Molecular Structure Analysis

The molecular structure of TiSi₂ has been a subject of interest, particularly in terms of its crystalline formation on silicon substrates. Studies have shown the epitaxial growth of TiSi₂ on Si (111) surfaces, revealing various orientation relationships and indicating that the TiSi₂/Si interface is incoherent (Choi et al., 1991). These structural insights are crucial for understanding the material's properties and its interaction with silicon in electronic applications.

Chemical Reactions and Properties

TiSi₂ undergoes several chemical reactions, particularly oxidation, which affects its electrical and structural properties. The oxidation mechanism of TiSi₂ on polycrystalline silicon has been studied, showing a two-step oxidation process that impacts sheet resistances and suggesting diffusion through grain boundaries or interstitial diffusion during the oxidation process (Chen et al., 1982).

Physical Properties Analysis

The physical properties of TiSi₂, such as its electrical resistivity and crystallite size, are influenced by the synthesis method and conditions. Nanostructured TiSi₂ powders have demonstrated semiconducting properties determined by the nanocrystallite size, revealing a transformation in the band structure as the crystallite size decreases to the nanometer range (Kovalevskii & Komar, 2016).

Applications De Recherche Scientifique

Industrie des semi-conducteurs

Le disiliciure de titane est largement utilisé dans l'industrie des semi-conducteurs . Il est généralement cultivé par le biais de la technologie salicide sur des lignes de silicium et de polysilicium pour réduire la résistance en feuille des connexions locales des transistors . Dans l'industrie microélectronique, il est généralement utilisé dans la phase C54 .

Poudres nanostructurées

Des poudres de this compound nanostructurées ayant des propriétés semi-conductrices ont été préparées par fusion à froid de nano-poudres de silicium et de titane et activation mécano-chimique de poudres de TiSi2 préparées par synthèse à haute température auto-propagée . Il a été démontré que les propriétés semi-conductrices de TiSi2 sont déterminées par la taille des nanocristallites .

Générateurs thermoélectriques

Le this compound a été étudié comme matériau de contact à haute température pour les générateurs thermoélectriques . Il a une faible résistivité et une stabilité thermique jusqu'à 1150 K, ce qui en fait un candidat prometteur pour maximiser la stabilité thermique d'un générateur thermoélectrique .

Matériaux d'électrode

Les nanofils de this compound ont des applications potentielles comme matériaux d'électrode . Le développement rapide des nanotechnologies a ouvert de multiples domaines d'application des nanofils de this compound .

Applications de capteurs

Les nanofils de this compound sont également explorés dans les applications de capteurs <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.9

Safety and Hazards

Titanium disilicide is classified as a flammable solid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or fumes, and to avoid contact with skin, eyes, and clothing .

Orientations Futures

Titanium disilicide has been used in the semiconductor industry and has potential applications in energy conversion and storage, catalysis, biomedical devices, and environmental barriers . The development of atomic layer deposition (ALD) has extended the application space of titanium disilicide .

Propriétés

InChI

InChI=1S/2Si.Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJQEGUNXWZVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Ti]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TiSi2, Si2Ti
Record name Titanium disilicide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Titanium_disilicide
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Source PubChem
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DSSTOX Substance ID

DTXSID70894998
Record name Titanium disilicide
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Molecular Weight

104.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12039-83-7
Record name Titanium silicide (TiSi2)
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Record name Titanium silicide (TiSi2)
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Record name Titanium silicide (TiSi2)
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Record name Titanium disilicide
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Record name Titanium disilicide
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Q & A

Q1: How does titanium disilicide interact with silicon substrates during its formation?

A1: TiSi₂ forms through a solid-phase reaction between titanium and silicon. This process involves several stages, including the formation of a titanium-rich silicide (C49-TiSi₂) followed by a transformation to the more stable and lower resistivity titanium disilicide phase (C54-TiSi₂) [, , , ]. The presence of dopants in the silicon substrate, such as arsenic or phosphorus, can influence the growth rate and uniformity of the TiSi₂ layer [, ].

Q2: Does the presence of dopants in the silicon substrate affect TiSi₂ formation?

A2: Yes, the presence of dopants like arsenic or phosphorus in the silicon substrate can impact TiSi₂ formation. For example, heavily arsenic-doped substrates can lead to the formation of TiAs precipitates at the C49-TiSi₂ grain boundaries, increasing the C49-to-C54 transformation temperature [].

Q3: What is the molecular formula and weight of titanium disilicide?

A3: The molecular formula is TiSi₂, and its molecular weight is 104.08 g/mol.

Q4: Are there different phases of titanium disilicide?

A4: Yes, titanium disilicide exhibits different phases, with the C49 and C54 phases being the most relevant for microelectronic applications. The C49 phase is metastable with higher resistivity, while the C54 phase is the thermodynamically stable phase, exhibiting lower resistivity, making it desirable for interconnects [, ].

Q5: How does titanium disilicide perform at high temperatures?

A5: TiSi₂ demonstrates good thermal stability, making it suitable for high-temperature applications. Studies show its stability up to at least 600°C, and even higher temperatures when used as a contact material in thermoelectric generators [].

Q6: Can titanium disilicide be used as a catalyst?

A7: Research indicates that TiSi₂ can function as a catalyst for water splitting, facilitating hydrogen and oxygen generation []. This catalytic activity makes it a potential candidate for clean energy applications.

Q7: How stable is titanium disilicide as a catalyst for water splitting?

A8: Studies have shown that TiSi₂ maintains its catalytic stability for water splitting over several months, making it a promising material for long-term use in this application [].

Q8: Have there been any computational studies on titanium disilicide?

A9: While the provided research does not delve deeply into computational studies specifically focused on TiSi₂ properties, it highlights the use of analytical one-dimensional models to design and understand the behavior of lightly doped drain (LDD) devices incorporating TiSi₂. These models have demonstrated good agreement with experimental data, showcasing the potential of computational approaches in this field [].

Q9: How does the structure of titanium disilicide relate to its electrical conductivity?

A10: The C54 phase of TiSi₂ possesses a crystal structure that enables low electrical resistivity, making it highly desirable for applications requiring efficient electrical conduction, such as interconnects in microelectronic devices [, , ].

Q10: What factors can affect the stability of titanium disilicide thin films?

A11: Factors such as high temperatures and exposure to oxygen can impact the stability of TiSi₂ thin films. Capping layers, such as titanium nitride (TiN), have been shown to improve the thermal stability of TiSi₂ by hindering material diffusion [].

Q11: Are there any alternative materials to titanium disilicide in microelectronics?

A12: While TiSi₂ remains a dominant material, other metal silicides, like cobalt disilicide (CoSi₂) and nickel silicide (NiSi), are also being explored as potential alternatives for specific applications in microelectronics. The choice depends on factors such as resistivity, thermal stability, and compatibility with existing fabrication processes [].

Q12: What analytical techniques are commonly employed to characterize titanium disilicide?

A12: Characterizing TiSi₂ utilizes various techniques, including:

  • X-ray Diffraction (XRD): Determining crystal structure and phase identification [, ].
  • Rutherford Backscattering Spectrometry (RBS): Analyzing film thickness, composition, and impurity profiling [, , ].
  • Scanning Electron Microscopy (SEM): Examining surface morphology and microstructure [, ].
  • Transmission Electron Microscopy (TEM): Investigating microstructure and interface characteristics at high resolution [, ].
  • Atomic Force Microscopy (AFM): Studying surface roughness and morphology changes, particularly in thin films [].
  • Four-Point Probe Measurements: Determining sheet resistance and assessing electrical properties [, ].
  • X-ray Photoelectron Spectroscopy (XPS): Analyzing elemental composition and chemical states [].
  • Secondary Ion Mass Spectrometry (SIMS): Profiling elemental and isotopic composition, particularly for dopant distribution studies [].
  • Auger Electron Spectroscopy (AES): Analyzing elemental composition and chemical states, often combined with ion sputtering for depth profiling [].

Q13: When did titanium disilicide gain significant attention in microelectronics?

A15: TiSi₂ rose to prominence in the 1980s with the increasing demand for faster and more scalable integrated circuits. Its low resistivity and compatibility with silicon processing technologies led to its widespread adoption for gate and interconnect applications [, ].

Q14: Apart from microelectronics, what other fields benefit from titanium disilicide?

A16: The unique properties of TiSi₂ extend its applications beyond microelectronics:* Thermoelectric Generators: As a contact material on the hot side, enabling higher operating temperatures and improved efficiency [].* Biomedical Engineering: Incorporated into hydroxyapatite composites for enhanced mechanical and electrical properties in bone tissue engineering applications [, ].* Photocatalysis: Demonstrated potential in water splitting for hydrogen production [].* Lithium-ion Batteries: Explored as a potential anode material due to its layered structure and ability to intercalate lithium ions [].

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